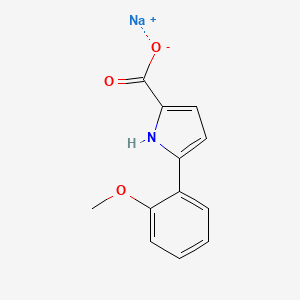

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

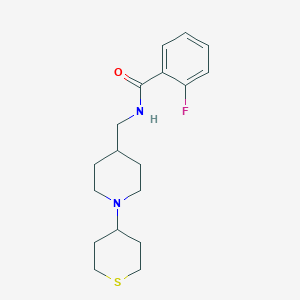

The compound "3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate" is a derivative of 2H-chromene with potential pharmacological properties. It is related to a class of compounds that have been studied for their ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is a potential target for cancer therapy due to its role in tumor growth and survival under low oxygen conditions .

Synthesis Analysis

The synthesis of related 2H-chromene compounds has been achieved through various methods, including microwave-assisted reactions catalyzed by methanesulfonic acid. This method has been applied to synthesize 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), which are structurally similar to the compound , indicating that a similar approach might be applicable for its synthesis . The synthesis of these compounds typically involves the reaction of 4-hydroxycoumarin with aromatic aldehydes, suggesting that the target compound could also be synthesized through a reaction involving a dimethoxyphenyl aldehyde and a methylated 2H-chromene with a methanesulfonate group .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, 1H NMR, and 13C NMR spectroscopy . These techniques could be used to confirm the structure of "this compound" after its synthesis. Additionally, the conformation and self-association of similar methanesulfonamide compounds have been studied, which could provide insights into the behavior of the target compound in solution .

Chemical Reactions Analysis

The reactivity of the methanesulfonate group in related compounds has been explored, with studies showing that methanesulfonic acid can be involved in various chemical reactions, including sulfonation and transsulfonation processes . These reactions are important for modifying the chemical properties of the compounds, such as solubility and reactivity, which could be relevant for the optimization of the target compound's pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of related 2H-chromene compounds, such as solubility, have been a focus of study due to their implications for drug delivery and formulation . Poor water solubility has been identified as a limitation for some of these compounds, necessitating the exploration of chemical modifications to improve their pharmacological profile . Additionally, the determination of impurities in methanesulfonic acid, which is used in the synthesis of these compounds, is crucial for ensuring the purity and safety of the final product .

Scientific Research Applications

Photocatalysis and Pollution Treatment

The application of photocatalysis, using materials like TiO2, for the oxidation of sulfur compounds in polluted atmospheres is significant. This process is crucial for reducing harmful and malodorous effects of industrial by-products, demonstrating the potential of chemical compounds in environmental remediation efforts (Cantau et al., 2007).

Lignin Model Compound Studies

Research on lignin model compounds, such as those containing dimethoxyphenyl groups, highlights the significance of understanding chemical bonds and mechanisms under specific conditions, which is essential for advancing organic chemistry and materials science (Yokoyama, 2015).

Methane Utilization and Biotechnology

Studies on methanotrophs demonstrate the conversion of methane into valuable products, suggesting the potential for chemical compounds in facilitating or enhancing biotechnological applications, including environmental management and the development of biofuels (Strong et al., 2015).

Oxidative Methylation and Green Chemistry

The conversion of methane into more valuable hydrocarbons via catalytic methylation represents a crucial area of research for developing sustainable and less expensive chemical processes. This highlights the importance of exploring novel compounds and catalysts for enhancing green chemistry practices (Adebajo, 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7S/c1-11-14-10-13(26-27(4,21)22)6-8-15(14)25-19(20)18(11)12-5-7-16(23-2)17(9-12)24-3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQRNROLRKQUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507335.png)

![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)

![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)

![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)

![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B2507345.png)

![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2507348.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)